molecular formula C19H14BrN3O2 B2577023 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1358596-36-7

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No.: B2577023
CAS No.: 1358596-36-7
M. Wt: 396.244
InChI Key: IPKYRJIKMOULHR-UHFFFAOYSA-N
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Description

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with an oxadiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxadiazole ring through the reaction of a bromophenyl hydrazine derivative with an appropriate carboxylic acid derivative. This intermediate is then coupled with a quinoline derivative to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-1-methyl-1H-indazol-6-yl: This compound shares the bromophenyl group but differs in the core structure.

    3-formylphenylboronic acid: Another compound with a bromophenyl group but with different functional groups and applications.

Uniqueness

What sets 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one apart is its unique combination of the quinoline core, oxadiazole ring, and bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYRJIKMOULHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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